Cas no 921602-81-5 (trans,rel-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride)

Technical Introduction: trans,rel-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride is a stereochemically defined cyclopropylamine derivative, characterized by its trans relative configuration and specific (1R,2R) enantiomeric form. The compound’s rigid cyclopropane ring and propyl substituent contribute to its structural uniqueness, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its hydrochloride salt enhances stability and solubility, facilitating handling and formulation. This chiral amine is particularly useful in asymmetric synthesis and as a building block for bioactive molecules, owing to its constrained geometry and potential for selective interactions. The well-defined stereochemistry ensures reproducibility in research applications, while its purity and consistency support rigorous synthetic and mechanistic studies.
trans,rel-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride structure
921602-81-5 structure
Product name:trans,rel-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride
CAS No:921602-81-5
MF:C6H14ClN
MW:135.635060787201
MDL:MFCD28145458
CID:5053859
PubChem ID:91654506

trans,rel-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Trans-2-propylcyclopropan-1-amine hydrochloride
    • (1R,2R)-2-Propylcyclopropan-1-amine hydrochloride
    • Rel-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride
    • trans,rel-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride
    • MDL: MFCD28145458
    • Inchi: 1S/C6H13N.ClH/c1-2-3-5-4-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1
    • InChI Key: AFZQXTAZSFMROD-KGZKBUQUSA-N
    • SMILES: Cl.N[C@@H]1C[C@H]1CCC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 61.2
  • Topological Polar Surface Area: 26

trans,rel-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride Security Information

trans,rel-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B522003-10mg
trans,rel-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride
921602-81-5
10mg
$ 70.00 2022-06-07
Enamine
EN300-197001-2.5g
rac-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride
921602-81-5 95.0%
2.5g
$1988.0 2025-02-20
Enamine
EN300-197001-5.0g
rac-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride
921602-81-5 95.0%
5.0g
$2940.0 2025-02-20
Enamine
EN300-197001-0.05g
rac-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride
921602-81-5 95.0%
0.05g
$235.0 2025-02-20
Enamine
EN300-197001-10.0g
rac-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride
921602-81-5 95.0%
10.0g
$4360.0 2025-02-20
Aaron
AR020M4W-500mg
rac-(1R,2R)-2-propylcyclopropan-1-aminehydrochloride
921602-81-5 95%
500mg
$1113.00 2025-02-14
Aaron
AR020M4W-1g
rac-(1R,2R)-2-propylcyclopropan-1-aminehydrochloride
921602-81-5 95%
1g
$1420.00 2025-02-14
1PlusChem
1P020LWK-2.5g
rac-(1R,2R)-2-propylcyclopropan-1-aminehydrochloride
921602-81-5 95%
2.5g
$2519.00 2024-04-20
Aaron
AR020M4W-5g
rac-(1R,2R)-2-propylcyclopropan-1-aminehydrochloride
921602-81-5 95%
5g
$4068.00 2024-07-18
1PlusChem
1P020LWK-1g
rac-(1R,2R)-2-propylcyclopropan-1-aminehydrochloride
921602-81-5 95%
1g
$1316.00 2024-04-20

Additional information on trans,rel-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride

trans,rel-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride: A Comprehensive Overview

The compound trans,rel-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride, identified by the CAS number 921602-81-5, is a significant molecule in the field of organic chemistry and pharmacology. This compound is characterized by its unique stereochemistry and structural properties, making it a subject of interest in both academic and industrial research. The molecule consists of a cyclopropane ring substituted with a propyl group and an amine functional group, which contributes to its diverse chemical reactivity and biological activity.

Recent studies have highlighted the potential of trans,rel-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride in various applications, particularly in drug discovery and development. The stereochemistry of the molecule plays a crucial role in determining its pharmacokinetic properties and interactions with biological systems. Researchers have explored the use of this compound as a building block for constructing complex molecular architectures with tailored functionalities.

The synthesis of trans,rel-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride involves a series of well-defined chemical transformations. Key steps include the formation of the cyclopropane ring through [2+1] cycloaddition reactions or other ring-closing methodologies. The stereochemical outcome is carefully controlled to ensure the desired configuration of the product. This compound serves as a valuable intermediate in the synthesis of bioactive molecules, including potential therapeutic agents.

In terms of applications, trans,rel-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride has been investigated for its role in asymmetric catalysis and enantioselective synthesis. Its chiral center provides an excellent platform for inducing asymmetry in chemical reactions, which is essential for producing enantiomerically pure compounds. Furthermore, this compound has been utilized in the development of novel materials with unique physical and chemical properties.

Recent advancements in computational chemistry have enabled researchers to gain deeper insights into the electronic structure and reactivity of trans,rel-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride. Quantum mechanical calculations have revealed the distribution of electron density within the molecule and its influence on reaction pathways. These findings have paved the way for optimizing synthetic routes and predicting biological activity with greater accuracy.

The biological evaluation of trans,rel-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride has also been a focal point of recent research efforts. In vitro assays have demonstrated its potential as an inhibitor or modulator of key enzymes involved in various disease pathways. Additionally, studies on its pharmacokinetics and toxicity profiles have provided valuable data for assessing its suitability as a drug candidate.

In conclusion, trans,rel-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride represents a versatile and intriguing molecule with wide-ranging applications in chemistry and biology. Its unique structure and stereochemical properties make it an invaluable tool for advancing scientific research and innovation. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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